2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide
CAS No.:
Cat. No.: VC8538712
Molecular Formula: C21H16Cl2N2O3
Molecular Weight: 415.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16Cl2N2O3 |
|---|---|
| Molecular Weight | 415.3 g/mol |
| IUPAC Name | 2-[[4-[(2,4-dichlorophenoxy)methyl]benzoyl]amino]benzamide |
| Standard InChI | InChI=1S/C21H16Cl2N2O3/c22-15-9-10-19(17(23)11-15)28-12-13-5-7-14(8-6-13)21(27)25-18-4-2-1-3-16(18)20(24)26/h1-11H,12H2,(H2,24,26)(H,25,27) |
| Standard InChI Key | UCOZJMXNIPETPD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl |
Introduction
Biological Activity
Benzamide derivatives are known for their diverse biological activities, including antimicrobial and anticancer effects. For instance, compounds like those derived from 2-mercaptobenzimidazole have shown significant antimicrobial and anticancer properties against various bacterial and fungal strains, as well as human cancer cell lines . While specific data on 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide is lacking, similar compounds often exhibit activity due to their ability to interact with biological targets.
Research Methodologies
To evaluate the biological activity of such compounds, researchers typically employ several methodologies:
-
Antimicrobial Screening: This involves testing compounds against Gram-positive and Gram-negative bacteria, as well as fungi, using techniques like the tube dilution method .
-
Anticancer Screening: The Sulforhodamine B (SRB) assay is commonly used to assess anticancer activity against specific cancer cell lines .
Data Presentation
Given the lack of specific data on 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzamide, a hypothetical data table for similar compounds might look like this:
| Compound | MIC (µM) Against Bacterial Strains | IC50 (µM) Against Cancer Cell Line |
|---|---|---|
| Example 1 | 1.27 (B. subtilis), 2.54 (S. typhi) | 5.85 (HCT116) |
| Example 2 | 1.43 (E. coli), 2.86 (K. pneumoniae) | 4.53 (HCT116) |
This table illustrates how antimicrobial and anticancer activities are typically reported for similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume